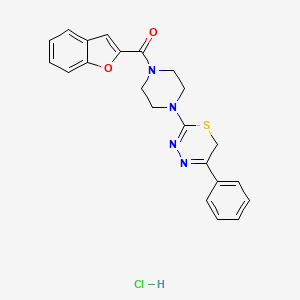

benzofuran-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Description

BenchChem offers high-quality benzofuran-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzofuran-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzofuran-2-yl-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S.ClH/c27-21(20-14-17-8-4-5-9-19(17)28-20)25-10-12-26(13-11-25)22-24-23-18(15-29-22)16-6-2-1-3-7-16;/h1-9,14H,10-13,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZFAFUZGDCEHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran derivatives have been known to interact with a variety of biological targets, including receptor tyrosine kinases, which play crucial roles in cellular processes such as growth, differentiation, metabolism, and apoptosis.

Mode of Action

It is known that benzofuran derivatives can exhibit antimicrobial and antioxidant activities. The introduction of a hydroxyl group at the carbonyl carbon enhances the antioxidant property, while antimicrobial activity decreases. The mode of action of these active compounds was carried out by docking of receptor GlcN6P synthase with newly synthesized candidate ligands.

Biological Activity

Benzofuran-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that integrates multiple heterocyclic systems, suggesting a diverse range of biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a benzofuran core fused with a piperazine ring and a thiadiazine moiety. This unique structure is anticipated to enhance its interaction with various biological targets, potentially leading to significant therapeutic effects.

| Component | Structure Features | Biological Activity |

|---|---|---|

| Benzofuran | Fused aromatic ring | Antimicrobial, Antioxidant |

| Thiadiazine | Contains sulfur and nitrogen | Antimicrobial, Anticancer |

| Piperazine | Saturated six-membered ring | Antidepressant, Anxiolytic |

Antimicrobial Activity

Benzofuran derivatives have demonstrated considerable antimicrobial properties. Studies indicate that compounds similar to benzofuran-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride exhibit activity against various bacterial strains and fungi. For example, derivatives have shown minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis .

Anticancer Potential

Research has highlighted the anticancer potential of benzofuran derivatives. A series of compounds derived from benzofuran showed promising results against human cancer cell lines, such as ovarian cancer cells (A2780), with IC50 values ranging from 11 μM to 12 μM for the most active compounds . The incorporation of thiadiazine may further enhance this activity by promoting specific interactions with cancer cell pathways.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological applications. Compounds containing piperazine are known for their anxiolytic and antidepressant effects, which could be relevant in developing treatments for mood disorders .

The biological activity of benzofuran derivatives is often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Compounds can inhibit specific enzymes involved in disease processes.

- Receptor Modulation : Interaction with neurotransmitter receptors may mediate neuropharmacological effects.

- DNA Interaction : Some derivatives have been shown to induce DNA damage in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antitubercular Activity : A study synthesized benzofuran derivatives and assessed their efficacy against M. tuberculosis, revealing significant antimycobacterial activity with low toxicity towards mammalian cells .

- Anticancer Screening : Research on benzofuran-based compounds demonstrated their ability to inhibit cancer cell proliferation effectively. For instance, certain derivatives showed IC50 values indicating potent anticancer activity against specific cell lines .

- Neuroactivity Assessment : Investigations into the neuropharmacological effects of piperazine-containing compounds have indicated potential anxiolytic properties, making them candidates for further exploration in treating anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.